molecular formula C16H14N2O2S B3444896 4-[2-(benzylamino)-1,3-thiazol-4-yl]-1,2-benzenediol

4-[2-(benzylamino)-1,3-thiazol-4-yl]-1,2-benzenediol

Cat. No. B3444896
M. Wt: 298.4 g/mol
InChI Key: ZNBCCRUMQPZZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[2-(benzylamino)-1,3-thiazol-4-yl]-1,2-benzenediol” is a complex organic molecule that contains a benzylamino group, a thiazole ring, and a benzenediol group . The benzylamino group consists of a benzene ring attached to an amino group, which could potentially participate in various chemical reactions. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms, which is a common structure in many biologically active compounds . The benzenediol group, also known as a catechol group, consists of a benzene ring with two hydroxyl groups, which could contribute to the compound’s reactivity and potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a complex three-dimensional shape due to the presence of the benzylamino group, the thiazole ring, and the benzenediol group . These groups could potentially form various intra- and intermolecular interactions, affecting the compound’s physical and chemical properties.


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions . The benzylamino group could participate in reactions involving the amino group, the thiazole ring could undergo reactions typical for heterocyclic compounds, and the benzenediol group could undergo reactions involving the hydroxyl groups.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

properties

IUPAC Name

4-[2-(benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-14-7-6-12(8-15(14)20)13-10-21-16(18-13)17-9-11-4-2-1-3-5-11/h1-8,10,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBCCRUMQPZZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(benzylamino)-1,3-thiazol-4-yl]-1,2-benzenediol
Reactant of Route 2
Reactant of Route 2
4-[2-(benzylamino)-1,3-thiazol-4-yl]-1,2-benzenediol
Reactant of Route 3
Reactant of Route 3
4-[2-(benzylamino)-1,3-thiazol-4-yl]-1,2-benzenediol
Reactant of Route 4
Reactant of Route 4
4-[2-(benzylamino)-1,3-thiazol-4-yl]-1,2-benzenediol
Reactant of Route 5
4-[2-(benzylamino)-1,3-thiazol-4-yl]-1,2-benzenediol
Reactant of Route 6
Reactant of Route 6
4-[2-(benzylamino)-1,3-thiazol-4-yl]-1,2-benzenediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.